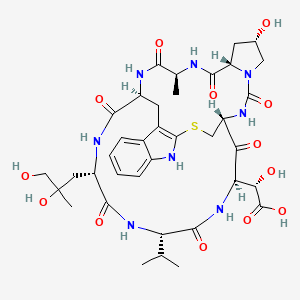

Phallacidin from Amanita phalloides

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phallacidin is a bicyclic heptapeptide toxin found in the deadly Amanita phalloides mushroom, commonly known as the death cap mushroom. It belongs to the phallotoxin family, which also includes phalloidin and phalloin. These toxins are known for their ability to bind and stabilize filamentous actin (F-actin), preventing its depolymerization and leading to cellular toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phallacidin, like other phallotoxins, is typically isolated from the Amanita phalloides mushroom. The synthetic preparation of phallacidin involves complex peptide synthesis techniques due to its bicyclic structure and the presence of unusual amino acids such as hydroxyproline and threonine . The synthesis process includes the formation of a thioether bridge between cysteine and tryptophan residues, which is crucial for its biological activity .

Industrial Production Methods

Industrial production of phallacidin is not common due to its high toxicity and the complexity of its synthesis. Most research applications rely on extraction from natural sources or small-scale synthetic production in specialized laboratories .

Analyse Chemischer Reaktionen

Types of Reactions

Phallacidin undergoes several types of chemical reactions, including:

Hydrolysis: Strong acids can hydrolyze the thioether bridge, resulting in the breakdown of the bicyclic structure.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can cleave the thioether bridge.

Acids: Hydrochloric acid and sulfuric acid are commonly used to hydrolyze the thioether bridge.

Major Products Formed

Cysteine: Formed from the cleavage of the thioether bridge.

Oxindolylalanine: Another product of the thioether bridge cleavage.

Wissenschaftliche Forschungsanwendungen

Phallacidin has several scientific research applications, particularly in the fields of biology and medicine:

Actin Staining: Phallacidin derivatives, often conjugated with fluorescent tags, are widely used in microscopy to visualize F-actin in cells.

Cell Biology: It is used to study the dynamics of the actin cytoskeleton and its role in various cellular processes.

Toxin Research: Phallacidin serves as a model compound for studying the mechanisms of action of cyclic peptides and their interactions with cellular targets.

Wirkmechanismus

Phallacidin exerts its effects by binding to filamentous actin (F-actin) and stabilizing it, preventing depolymerization. This binding occurs at the interface between F-actin subunits, locking them together and disrupting normal cellular functions . The stabilization of F-actin leads to the formation of rigid actin filaments, which can interfere with various cellular processes, ultimately leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Phallacidin is part of the phallotoxin family, which includes several similar compounds:

Phalloidin: Another bicyclic heptapeptide with a similar mechanism of action.

Phalloin: Similar to phalloidin and phallacidin but differs slightly in its amino acid composition.

Uniqueness

Phallacidin is unique due to its specific amino acid sequence and the presence of a thioether bridge, which is crucial for its biological activity. Its ability to bind and stabilize F-actin makes it a valuable tool in cell biology research .

Eigenschaften

Molekularformel |

C37H50N8O13S |

|---|---|

Molekulargewicht |

846.9 g/mol |

IUPAC-Name |

(2S)-2-[(1S,14R,19S,21S,24S,29S,32S,35R)-29-(2,3-dihydroxy-2-methylpropyl)-19-hydroxy-24-methyl-16,22,25,27,30,33,36-heptaoxo-32-propan-2-yl-12-thia-10,15,17,23,26,28,31,34-octazapentacyclo[12.12.10.03,11.04,9.017,21]hexatriaconta-3(11),4,6,8-tetraen-35-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C37H50N8O13S/c1-15(2)25-33(54)44-26(28(49)35(55)56)27(48)23-13-59-34-19(18-7-5-6-8-20(18)41-34)10-21(30(51)40-22(31(52)43-25)11-37(4,58)14-46)39-29(50)16(3)38-32(53)24-9-17(47)12-45(24)36(57)42-23/h5-8,15-17,21-26,28,41,46-47,49,58H,9-14H2,1-4H3,(H,38,53)(H,39,50)(H,40,51)(H,42,57)(H,43,52)(H,44,54)(H,55,56)/t16-,17-,21-,22-,23-,24-,25-,26-,28-,37?/m0/s1 |

InChI-Schlüssel |

BYPSVXOZIRQBFU-ZAQNTXJTSA-N |

Isomerische SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)[C@@H](C(=O)O)O)NC(=O)N5C[C@H](C[C@H]5C(=O)N1)O |

Kanonische SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O)NC(=O)N5CC(CC5C(=O)N1)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)

![Borate(1-),hydrotris[3-(2-thienyl)-1H-pyrazolato-kn1]-,potassium,(t-4)-(9ci)](/img/structure/B13827232.png)

![disodium;[(1R)-1-carboxy-2-hydroxyethyl] phosphate;hydrate](/img/structure/B13827261.png)